N1-(3,5-Dichloro-4-(3-(4-fluorobenzyl)-4-hydroxyphenoxy)phenyl)-N2-oxalyl hydroxylamine
Beschreibung
Historical Context and Discovery Timeline
The compound first emerged in pharmaceutical research during the mid-2010s, as evidenced by patents filed in China (CN104193699B) and internationally (WO2016023510A1). These patents describe its synthesis as part of efforts to develop small-molecule inhibitors targeting enzymatic pathways, though specific therapeutic applications remain undisclosed. The timeline aligns with broader trends in medicinal chemistry exploring hydroxylamine derivatives for their chelating and bioactivity-modifying properties.
Key milestones include:
- 2014 : Initial synthesis reported in Chinese patent CN104193699B, utilizing a multi-step process involving hydroxylamine coupling with oxalyl chloride and substituted phenoxy intermediates.
- 2015 : International patent WO2016023510A1 expanded on synthetic methodologies, emphasizing the role of fluorinated aromatic groups in enhancing molecular stability.
- 2024 : Public registration of its CAS number (1639993-01-3) in chemical databases, confirming its transition from experimental to characterized compound status.
The compound’s development reflects advancements in modular organic synthesis, particularly in introducing halogenated and aryloxy substituents to hydroxylamine backbones.
Nomenclature and IUPAC Classification
The systematic IUPAC name N1-(3,5-Dichloro-4-(3-(4-fluorobenzyl)-4-hydroxyphenoxy)phenyl)-N2-oxalyl hydroxylamine delineates its structure with precision:
| Component | Description |
|---|---|
| N1-(3,5-Dichloro-4-...phenyl) | A para-substituted phenyl ring with chlorine atoms at positions 3 and 5. |
| 3-(4-fluorobenzyl)-4-hydroxyphenoxy | A phenoxy group substituted with a 4-fluorobenzyl moiety at position 3 and a hydroxyl group at position 4. |
| N2-oxalyl hydroxylamine | A hydroxylamine derivative acylated at the N2 position with an oxalyl group (C₂O₄). |
The molecular formula C₂₁H₁₅Cl₂FN₂O₅ (molecular weight: 465.3 g/mol) underscores its complexity, combining aromatic, halogenated, and acylated functional groups. The numbering follows IUPAC priority rules, with the hydroxylamine nitrogen (N1) bearing the phenyl substituent and the oxalyl group attached to N2.
Structural Relationship to Hydroxylamine Derivatives
Hydroxylamine derivatives are characterized by the −NH−OH functional group, which can undergo substitution at either the nitrogen or oxygen atom. This compound belongs to the N-acylated hydroxylamine subclass, where the oxalyl group modifies reactivity and electronic properties.
Eigenschaften
CAS-Nummer |
1639993-01-3 |
|---|---|
Molekularformel |
C21H15Cl2FN2O5 |
Molekulargewicht |
465.3 g/mol |
IUPAC-Name |
N-[3,5-dichloro-4-[3-[(4-fluorophenyl)methyl]-4-hydroxyphenoxy]phenyl]-N'-hydroxyoxamide |
InChI |
InChI=1S/C21H15Cl2FN2O5/c22-16-9-14(25-20(28)21(29)26-30)10-17(23)19(16)31-15-5-6-18(27)12(8-15)7-11-1-3-13(24)4-2-11/h1-6,8-10,27,30H,7H2,(H,25,28)(H,26,29) |
InChI-Schlüssel |
YAIRXIFLIJWZEI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CC2=C(C=CC(=C2)OC3=C(C=C(C=C3Cl)NC(=O)C(=O)NO)Cl)O)F |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3,5-Dichloro-4-(3-(4-fluorobenzyl)-4-hydroxyphenoxy)phenyl)-N2-oxalyl hydroxylamine involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Dichloro Intermediate: The initial step involves the chlorination of a suitable aromatic compound to introduce the dichloro groups.
Introduction of the Fluorobenzyl Group: This step typically involves a nucleophilic substitution reaction where a fluorobenzyl group is introduced.
Hydroxyphenoxy Group Addition: The hydroxyphenoxy group is added through an etherification reaction.
Oxalyl Hydroxylamine Formation: The final step involves the reaction of the intermediate with oxalyl chloride and hydroxylamine to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalytic hydrogenation and Bamberger rearrangement can enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
N1-(3,5-Dichloro-4-(3-(4-fluorobenzyl)-4-hydroxyphenoxy)phenyl)-N2-oxalyl hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions include various substituted derivatives, oxidized forms, and reduced compounds, depending on the specific reaction conditions .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to N1-(3,5-Dichloro-4-(3-(4-fluorobenzyl)-4-hydroxyphenoxy)phenyl)-N2-oxalyl hydroxylamine. For instance, derivatives of similar structures have shown significant growth inhibition in various cancer cell lines. A notable example includes the compound 6h, which demonstrated percent growth inhibitions (PGIs) of 86.61% against SNB-19 cells and moderate activity against several other lines such as OVCAR-8 and NCI-H40 .
Antitubercular Activity
Compounds structurally related to this hydroxylamine have also been evaluated for their antitubercular properties. A series of derivatives were synthesized and tested against M. tuberculosis, with some showing minimal inhibitory concentrations (MICs) as low as 4 μg/mL . This suggests a promising avenue for developing new antitubercular agents.
Biological Evaluations
Biological evaluations of N1-(3,5-Dichloro-4-(3-(4-fluorobenzyl)-4-hydroxyphenoxy)phenyl)-N2-oxalyl hydroxylamine and its derivatives have included:
- In Vitro Studies : Compounds have been tested in vitro against various cancer cell lines and M. tuberculosis, demonstrating varying degrees of efficacy. The compound's structure has been linked to its biological activity, with specific substitutions enhancing potency against target cells.
- Safety Profiles : Preliminary assessments indicate that some derivatives exhibit favorable safety profiles in non-cancerous cell lines, which is crucial for further development into therapeutic agents .
Case Studies
| Study | Compound | Target Cells | Results |
|---|---|---|---|
| Study 1 | Compound 6h | SNB-19 | PGI: 86.61% |
| Study 2 | Antitubercular Derivative | M. tuberculosis H37Rv | MIC: 4 μg/mL |
Wirkmechanismus
The mechanism of action of N1-(3,5-Dichloro-4-(3-(4-fluorobenzyl)-4-hydroxyphenoxy)phenyl)-N2-oxalyl hydroxylamine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparisons
Key Findings :
Chlorophenyl Groups :
- The 3,5-dichlorophenyl group in the target compound and hexaflumuron () enhances binding to hydrophobic enzyme pockets, a feature critical for insecticidal activity in hexaflumuron .
- In contrast, 3-chloro-N-phenyl-phthalimide () uses chlorophenyl for polymer synthesis rather than bioactivity .
Fluorinated Substituents :
- The 4-fluorobenzyl group in the target compound mirrors the fluorinated motifs in SB251023 (), which improve metabolic stability and receptor selectivity .
Hydroxylamine-Oxalyl Moiety :
- This group is absent in the compared compounds but resembles oxalate salts like RO363 (), which enhance solubility and stability in physiological environments .
Research Implications and Limitations
- Gaps in Evidence: None of the provided sources explicitly discuss the target compound, necessitating extrapolation from structural analogs.
- Hypothetical Applications :
Biologische Aktivität
N1-(3,5-Dichloro-4-(3-(4-fluorobenzyl)-4-hydroxyphenoxy)phenyl)-N2-oxalyl hydroxylamine (referred to as "the compound") is a complex organic molecule with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
The compound has the molecular formula C20H18Cl2FNO4, characterized by multiple functional groups that may influence its biological interactions. The structure includes:
- Dichloro and fluorobenzyl moieties : These groups enhance lipophilicity and may improve binding affinity to biological targets.
- Hydroxylamine and oxalyl groups : These functional groups suggest potential reactivity in various chemical environments, particularly in enzyme interactions.
Mechanisms of Biological Activity
1. Enzyme Inhibition
The compound's structural features indicate a potential for inhibiting specific enzymes. For instance, the incorporation of the 4-fluorobenzyl moiety has been shown to enhance interaction with tyrosinase, an enzyme involved in melanin production. Research indicates that compounds with similar structures exhibit improved inhibition of tyrosinase activity, which is crucial in conditions like hyperpigmentation and melanoma treatment .
2. Antimicrobial Properties
The presence of dichloro groups in the compound is associated with increased antimicrobial activity. Compounds with similar chlorinated structures have demonstrated efficacy against various bacterial strains, suggesting that this compound could also possess antimicrobial properties .
3. Antioxidant Activity
Compounds with hydroxylamine functionalities are known for their antioxidant capabilities. The compound may scavenge free radicals, thereby protecting cells from oxidative stress, which is implicated in numerous diseases including cancer and neurodegenerative disorders .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism/Target | Reference |
|---|---|---|
| Tyrosinase Inhibition | Competitive inhibition at catalytic site | |
| Antimicrobial | Disruption of bacterial cell walls | |
| Antioxidant | Free radical scavenging |
Case Study: Tyrosinase Inhibition
A study focused on the interaction of compounds containing the 4-fluorobenzyl group with tyrosinase from Agaricus bisporus. The findings revealed that the presence of chlorinated phenyl rings significantly enhances inhibitory potency compared to non-chlorinated analogs. Docking studies confirmed that the compound binds effectively at the active site of tyrosinase, suggesting a promising avenue for developing skin-lightening agents .
Case Study: Antimicrobial Efficacy
In vitro assays demonstrated that derivatives of hydroxylamines exhibit potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The presence of multiple electron-withdrawing groups like dichloro enhances the overall efficacy by increasing membrane permeability and disrupting cellular functions .
Q & A
Q. How can researchers optimize the synthesis of hydroxylamine derivatives with complex aromatic substitutions?
- Methodological Answer: Synthesis of hydroxylamine derivatives with aromatic substituents requires careful selection of protecting groups and coupling agents. For example, O-benzyl hydroxylamine hydrochloride is widely used as a precursor due to its stability under acidic conditions . A typical protocol involves:
- Step 1: Protection of hydroxyl groups using pivaloyl chloride or trichloroisocyanuric acid (TCICA) to prevent unwanted side reactions .
- Step 2: Coupling with aryl halides or fluorinated benzyl groups via nucleophilic substitution under anhydrous conditions (e.g., acetonitrile as solvent, potassium carbonate as base) .
- Step 3: Deprotection using mild reducing agents (e.g., sodium pivalate) to preserve sensitive functional groups .
- Key Challenge: Minimize hydrolysis of the oxalyl hydroxylamine moiety by controlling reaction temperature (<40°C) and avoiding prolonged exposure to moisture.
Q. What spectroscopic techniques are recommended for characterizing hydroxylamine derivatives?
- Methodological Answer:
- 1H/13C NMR: Identify aromatic proton environments (e.g., distinguishing 3,5-dichloro and 4-fluorobenzyl signals) and confirm hydroxylamine connectivity. Use deuterated DMSO to resolve phenolic -OH protons .
- LC-MS (High-Resolution): Confirm molecular weight and detect impurities (e.g., unreacted intermediates or hydrolyzed byproducts). Use Chromolith® HPLC columns for high-resolution separation .
- FT-IR: Verify the presence of hydroxylamine (-N-O) stretches (~3200 cm⁻¹) and oxalyl carbonyl groups (~1700 cm⁻¹) .
Q. How should researchers assess purity and stability during storage?
- Methodological Answer:
- Purity Analysis: Use reverse-phase HPLC with a Purospher® STAR column (C18, 5 µm) and a gradient elution of acetonitrile/water (0.1% TFA). Monitor for impurities at 254 nm, with relative response factors calibrated using reference standards .
- Stability Testing: Conduct accelerated degradation studies under stress conditions (40°C/75% RH for 14 days). Analyze hydrolytic degradation products (e.g., free hydroxylamine or oxalic acid) via LC-MS .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported biological activity data for hydroxylamine derivatives?
- Methodological Answer:
- Hypothesis-Driven Design: Link conflicting data to structural variations (e.g., substituent positioning on the phenyl ring) or assay conditions (e.g., cell permeability differences). For example, fluorobenzyl groups may enhance membrane penetration in PfMRK inhibitor studies but reduce solubility in aqueous assays .
- Cross-Validation: Use orthogonal assays (e.g., fluorescence polarization for binding affinity vs. enzymatic inhibition assays) to confirm activity. Reference pharmacological frameworks from Hedgehog Antagonist VIII studies to standardize protocols .
Q. How can researchers investigate the hydrolytic stability of the oxalyl hydroxylamine group under physiological conditions?
- Methodological Answer:
- Kinetic Studies: Use phosphate-buffered saline (PBS, pH 7.4) at 37°C and monitor degradation via UV-Vis spectroscopy (λ = 280 nm). Compare half-life (t₁/₂) with structurally analogous compounds (e.g., N-(benzyloxy)-4-(trifluoromethyl)benzamide) .
- Computational Modeling: Perform DFT calculations (B3LYP/6-31G*) to predict hydrolysis pathways and identify stabilizing intramolecular interactions (e.g., hydrogen bonding between oxalyl and hydroxyl groups) .
Q. What in vivo experimental models are suitable for studying the neuroprotective potential of this compound?
- Methodological Answer:
- Animal Models: Use transgenic Alzheimer’s disease (AD) mouse models (e.g., APP/PS1) to assess cognitive improvement via Morris water maze tests. Dose optimization is critical: start with 10 mg/kg (oral) and adjust based on plasma LC-MS pharmacokinetics .
- Biomarker Analysis: Quantify amyloid-β levels in cerebrospinal fluid (CSF) using ELISA and correlate with behavioral outcomes. Reference protocols from Lansoprazole N-oxide neuroprotection studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
